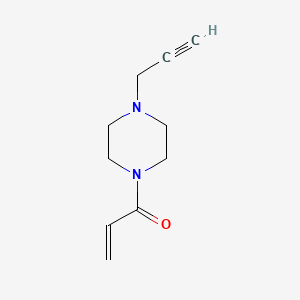
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP was first synthesized in 1970 by the American chemist, David E. Nichols. Since then, PPAP has been extensively studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory, anti-cancer, and anti-depressant properties. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been found to have significant neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is not fully understood. However, it is believed that 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one works by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is believed to inhibit the reuptake of dopamine, leading to an increase in its levels in the brain.
Biochemical and Physiological Effects:
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has been found to have significant biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, leading to an improvement in mood, motivation, and movement. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been found to have significant anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been found to have significant neuroprotective effects, which may make it useful in the treatment of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is also readily available from various chemical suppliers. However, 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has several limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is also relatively expensive, which may limit its use in large-scale experiments.
Zukünftige Richtungen
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has significant potential for therapeutic applications. Future research should focus on further elucidating the mechanism of action of 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one and identifying its potential use in the treatment of various neurological and psychiatric conditions. Future research should also focus on developing more efficient and cost-effective synthesis methods for 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one.
Synthesemethoden
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one can be synthesized through a multistep process involving the reaction of 4-(2-bromoethyl)phenol with piperazine, followed by the reaction of the resulting compound with propargyl bromide. The final step involves the reaction of the resulting compound with acetic anhydride and triethylamine to yield 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one. The synthesis method of 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is complex and requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
1-(4-prop-2-ynylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-5-11-6-8-12(9-7-11)10(13)4-2/h1,4H,2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGLWVIUFBHJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Prop-2-yn-1-yl)piperazin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-2-[(2,3-dimethylcyclohexyl)amino]ethanol](/img/structure/B7575685.png)

![2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid](/img/structure/B7575692.png)

![N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B7575702.png)



![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)
![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)

